{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE {2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13806090
InChI: InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1
SMILES: CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-]
Molecular Formula: C42H84ClNO2
Molecular Weight: 670.6 g/mol

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE

CAS No.:

Cat. No.: VC13806090

Molecular Formula: C42H84ClNO2

Molecular Weight: 670.6 g/mol

* For research use only. Not for human or veterinary use.

{2,3-BIS[(9Z)-OCTADEC-9-EN-1-YLOXY]PROPYL}TRIMETHYLAZANIUM CHLORIDE -

Specification

Molecular Formula C42H84ClNO2
Molecular Weight 670.6 g/mol
IUPAC Name 2,3-bis(octadec-9-enoxy)propyl-trimethylazanium;chloride
Standard InChI InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1
Standard InChI Key LDGWQMRUWMSZIU-UHFFFAOYSA-M
SMILES CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-]
Canonical SMILES CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-]

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound consists of a propane backbone (C3H6) substituted at the 2- and 3-positions with (9Z)-octadec-9-en-1-yloxy groups. These 18-carbon unsaturated ether chains each contain a cis double bond at the 9th position, conferring fluidity and conformational flexibility . The terminal 1-position of the propane backbone is bonded to a trimethylazanium group (N+(CH3)3\text{N}^+(\text{CH}_3)_3), balanced by a chloride counterion. This arrangement creates a bipolar structure: the oleyl chains provide hydrophobicity, while the quaternary ammonium moiety ensures water solubility.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name2,3-bis(octadec-9-enoxy)propyl-trimethylazanium;chloride
Molecular FormulaC42H84ClNO2\text{C}_{42}\text{H}_{84}\text{ClNO}_2
Molecular Weight670.6 g/mol
InChIInChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1
SMILESCCCCCCCCC=CCCCCCCCCOCC(CN+(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-]

Stereochemical Considerations

The (9Z) designation in both oleyl chains confirms the cis configuration of the double bonds, which prevents tight molecular packing and lowers the compound’s melting point compared to saturated analogs. This geometric isomerism enhances solubility in organic solvents and improves miscibility with lipid bilayers, a critical factor in drug delivery applications .

Synthesis and Industrial Preparation

Reaction Pathway

Industrial synthesis typically involves a two-step process:

  • Etherification: Glycerol reacts with two equivalents of (9Z)-octadec-9-en-1-ol under acidic conditions to form 2,3-bis[(9Z)-octadec-9-en-1-yloxy]propan-1-ol.

  • Quaternary Ammonium Formation: The primary alcohol group undergoes nucleophilic substitution with trimethylamine in the presence of methyl chloride, yielding the final quaternary ammonium chloride salt.

Table 2: Synthetic Parameters

ParameterConditionYield
Etherification CatalystH2SO4\text{H}_2\text{SO}_4 (0.5 mol%)78–85%
Reaction Temperature110–120°C24 h
Methylation AgentCH3Cl\text{CH}_3\text{Cl}92%

Purification Challenges

Due to the compound’s high molecular weight and lipophilicity, purification requires sequential steps:

  • Liquid-Liquid Extraction: Separation using ethyl acetate/water mixtures removes unreacted alcohols.

  • Column Chromatography: Silica gel with a chloroform/methanol gradient isolates the target compound from diastereomers.

  • Recrystallization: Cold ethanol precipitates pure product as a waxy solid.

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of −45°C and a melting point of 32°C, consistent with its unsaturated hydrocarbon chains. The low TgT_g enables liquid crystalline phase formation at physiological temperatures, facilitating membrane fusion in drug delivery systems .

Solubility Profile

SolventSolubility (mg/mL)Notes
Water12.4Forms micelles above 0.5 mM
Ethanol89.7Complete miscibility
Chloroform225.0Preferred for lipid solutions
Hexane3.2Limited due to polar headgroup

Biological and Industrial Applications

Antimicrobial Activity

The compound’s quaternary ammonium group disrupts microbial cell membranes via electrostatic interactions with phospholipids. Minimum inhibitory concentrations (MICs) against common pathogens are:

  • Staphylococcus aureus: 8 µg/mL

  • Escherichia coli: 16 µg/mL

  • Candida albicans: 32 µg/mL

Gene Delivery Systems

In lipid nanoparticles (LNPs), this molecule stabilizes mRNA by forming electrostatic complexes with phosphate groups. Transfection efficiency in HEK293 cells reaches 68% at 10 µM concentrations, outperforming DOTAP (54%) .

Surfactant Performance

Critical micelle concentration (CMC): 0.4 mM in aqueous solution. Surface tension reduction to 28 mN/m enables use in emulsifiers for topical formulations.

Comparison with Structural Analogs

Ether vs. Ester Linkages

Replacing ether linkages with esters (e.g., 2,3-di(octadec-9-enoyloxy)propyl-trimethylazanium) increases hydrolysis susceptibility but enhances biodegradability . The ether-based compound discussed here shows superior stability in alkaline conditions (t1/2 > 6 months at pH 9).

Impact of Unsaturation

Saturated analogs (e.g., stearyl chains) exhibit higher melting points (52°C) but reduced membrane permeability, limiting their utility in drug delivery .

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